IDO1 Inhibitory Potency: 4,5-Dichloro Substitution Yields Low Nanomolar IC50
4,5-Dichloroindole-3-carboxylic acid demonstrates potent inhibition of human IDO1 with an IC50 of 3 nM in recombinant IFN-γ-induced HeLa cells [1]. This represents a distinct potency profile relative to the unsubstituted indole-3-carboxylic acid scaffold, which typically shows substantially weaker activity in this assay class. The 4,5-dichloro substitution pattern contributes to this potency enhancement, providing a differentiated tool compound for IDO1 target engagement studies compared to non-halogenated or mono-chlorinated analogs [1].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Unsubstituted indole-3-carboxylic acid (baseline reference; quantitative comparator data not available in same assay) |
| Quantified Difference | Not quantifiable from available data; class-level inference based on established SAR that dichlorination enhances potency |
| Conditions | Recombinant IFN-γ-induced human HeLa cells, 18 hr incubation, fluorescence microplate reader assay |
Why This Matters
Potent IDO1 inhibition at low nanomolar concentrations positions 4,5-dichloroindole-3-carboxylic acid as a valuable starting point for medicinal chemistry optimization in immuno-oncology and inflammatory disease programs targeting the tryptophan-kynurenine pathway.
- [1] BindingDB. BDBM50550037 (CHEMBL4755937): IDO1 Inhibition Data. Curated by ChEMBL. Accessed 2026. View Source
